4-Hydroxy-6-(4-methoxyphenyl)-2-phenyl-5-pyrimidinecarbonitrile
Overview
Description
4-Hydroxy-6-(4-methoxyphenyl)-2-phenyl-5-pyrimidinecarbonitrile is a heterocyclic compound that features a pyrimidine ring substituted with hydroxy, methoxyphenyl, phenyl, and carbonitrile groups
Mechanism of Action
Target of action
The compound contains a pyrimidine ring, which is a key component in many biological molecules, such as nucleotides in DNA and RNA. Therefore, it’s possible that this compound could interact with enzymes or receptors that recognize or process these nucleotides .
Mode of action
The compound’s interaction with its targets would depend on the specific chemical properties of the compound and the target. For example, the hydroxy and methoxy groups could form hydrogen bonds with amino acids in the target protein, influencing its activity .
Biochemical pathways
Without specific information, it’s hard to say which biochemical pathways this compound might affect. Given the presence of a pyrimidine ring, it’s possible that it could be involved in pathways related to dna or rna synthesis or processing .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on various factors, including its size, polarity, and stability. The presence of hydroxy and methoxy groups could influence its solubility and therefore its absorption and distribution .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. If it interacts with enzymes or receptors involved in critical cellular processes, it could have significant effects on cell function .
Action environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For example, the compound might be more or less stable under acidic or basic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-6-(4-methoxyphenyl)-2-phenyl-5-pyrimidinecarbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-methoxybenzaldehyde with acetophenone to form chalcone, which is then reacted with guanidine to form the pyrimidine ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques to minimize waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-6-(4-methoxyphenyl)-2-phenyl-5-pyrimidinecarbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 4-oxo-6-(4-methoxyphenyl)-2-phenyl-5-pyrimidinecarbonitrile.
Reduction: Formation of 4-hydroxy-6-(4-methoxyphenyl)-2-phenyl-5-pyrimidinecarboxamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Hydroxy-6-(4-methoxyphenyl)-2-phenyl-5-pyrimidinecarbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-6-(4-methoxyphenyl)-2-phenylpyrimidine: Lacks the carbonitrile group.
4-Hydroxy-6-(4-methoxyphenyl)-2-phenyl-5-pyrimidinecarboxamide: Contains a carboxamide group instead of a carbonitrile group.
4-Hydroxy-6-(4-methoxyphenyl)-2-phenyl-5-pyrimidinecarboxylic acid: Contains a carboxylic acid group instead of a carbonitrile group.
Uniqueness
4-Hydroxy-6-(4-methoxyphenyl)-2-phenyl-5-pyrimidinecarbonitrile is unique due to the presence of the carbonitrile group, which can impart distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications .
Properties
IUPAC Name |
4-(4-methoxyphenyl)-6-oxo-2-phenyl-1H-pyrimidine-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2/c1-23-14-9-7-12(8-10-14)16-15(11-19)18(22)21-17(20-16)13-5-3-2-4-6-13/h2-10H,1H3,(H,20,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJOQBJRUWFZOHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=O)NC(=N2)C3=CC=CC=C3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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